![molecular formula C16H19NO2 B3826072 3-ethyl-6-methyl-2-propyl-4-quinolinecarboxylic acid](/img/structure/B3826072.png)
3-ethyl-6-methyl-2-propyl-4-quinolinecarboxylic acid
Übersicht
Beschreibung
3-ethyl-6-methyl-2-propyl-4-quinolinecarboxylic acid, also known as ethionamide, is an antibiotic drug used in the treatment of tuberculosis. It was first synthesized in the 1950s and has since been used to treat drug-resistant strains of tuberculosis.
Wirkmechanismus
Ethionamide works by inhibiting the synthesis of mycolic acid, which is an essential component of the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the cell wall, leading to bacterial death. Ethionamide is also able to penetrate the cell wall of Mycobacterium tuberculosis, which allows it to target the bacteria directly.
Biochemical and Physiological Effects:
Ethionamide is metabolized in the liver and excreted in the urine. It has been shown to have a half-life of approximately 2-3 hours. Ethionamide can cause gastrointestinal side effects, such as nausea, vomiting, and diarrhea. It can also cause liver toxicity, which can be severe in some cases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-ethyl-6-methyl-2-propyl-4-quinolinecarboxylic acid in lab experiments include its effectiveness against drug-resistant strains of tuberculosis, its ability to penetrate the cell wall of Mycobacterium tuberculosis, and its relatively low cost. The limitations of using 3-ethyl-6-methyl-2-propyl-4-quinolinecarboxylic acid in lab experiments include its potential for liver toxicity, its short half-life, and the need for combination therapy with other drugs.
Zukünftige Richtungen
Future research on 3-ethyl-6-methyl-2-propyl-4-quinolinecarboxylic acid could focus on developing new synthesis methods to increase the yield and purity of the compound. Additionally, research could be conducted to investigate the potential use of 3-ethyl-6-methyl-2-propyl-4-quinolinecarboxylic acid in the treatment of other bacterial infections. Finally, research could be conducted to develop new formulations of 3-ethyl-6-methyl-2-propyl-4-quinolinecarboxylic acid that could improve its bioavailability and reduce its potential for liver toxicity.
Conclusion:
Ethionamide is an important antibiotic drug used in the treatment of tuberculosis. Its effectiveness against drug-resistant strains of tuberculosis has made it a valuable tool in the fight against this disease. While 3-ethyl-6-methyl-2-propyl-4-quinolinecarboxylic acid does have limitations, its potential for future research and development make it an important area of study for the scientific community.
Wissenschaftliche Forschungsanwendungen
Ethionamide has been extensively studied for its efficacy in treating tuberculosis. It has been shown to be effective against both drug-sensitive and drug-resistant strains of tuberculosis. Ethionamide is often used in combination with other drugs, such as isoniazid and rifampicin, to increase its effectiveness.
Eigenschaften
IUPAC Name |
3-ethyl-6-methyl-2-propylquinoline-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-4-6-13-11(5-2)15(16(18)19)12-9-10(3)7-8-14(12)17-13/h7-9H,4-6H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCGHEAJPXHTEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=C(C=C2)C)C(=C1CC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-methyl-2-propylquinoline-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.